molecular formula C17H16FN3O4S B11192425 tert-butyl 1-(4-fluorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide

tert-butyl 1-(4-fluorophenyl)-1H-pyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate 4,4-dioxide

Cat. No.: B11192425
M. Wt: 377.4 g/mol
InChI Key: BOHLJYIGBLRSJL-UHFFFAOYSA-N
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Description

2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE is a complex organic compound that belongs to the class of pyridothiadiazine derivatives This compound is characterized by its unique structure, which includes a pyridothiadiazine core, a fluorophenyl group, and a carboxylate moiety

Preparation Methods

The synthesis of 2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

2-METHYL-2-PROPANYL 1-(4-FLUOROPHENYL)-1H-PYRIDO[2,3-E][1,3,4]THIADIAZINE-3-CARBOXYLATE 4,4-DIOXIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or amines.

Properties

Molecular Formula

C17H16FN3O4S

Molecular Weight

377.4 g/mol

IUPAC Name

tert-butyl 1-(4-fluorophenyl)-4,4-dioxopyrido[2,3-e][1,3,4]thiadiazine-3-carboxylate

InChI

InChI=1S/C17H16FN3O4S/c1-17(2,3)25-16(22)15-20-21(12-8-6-11(18)7-9-12)14-13(26(15,23)24)5-4-10-19-14/h4-10H,1-3H3

InChI Key

BOHLJYIGBLRSJL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C2=C(S1(=O)=O)C=CC=N2)C3=CC=C(C=C3)F

Origin of Product

United States

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